2,6-Dichloro-5-fluoronicotinic acid is a synthetic compound with the chemical formula C6H2Cl2FNO2. Its synthesis has been reported in various scientific publications, with different methods described. One common method involves the fluorination of 2,6-dichloro-3-pyridinecarboxylic acid []. The resulting 2,6-dichloro-5-fluoronicotinic acid can be further characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].
Research suggests that 2,6-dichloro-5-fluoronicotinic acid might have potential applications in various scientific fields, including:
2,6-Dichloro-5-fluoronicotinic acid is a halogenated heterocyclic compound with the molecular formula C6H2Cl2FNO2 and a molecular weight of 209.99 g/mol. This compound features two chlorine atoms and one fluorine atom attached to a pyridine ring, which is also substituted with a carboxylic acid group. The structural uniqueness of 2,6-Dichloro-5-fluoronicotinic acid contributes to its potential applications in various chemical and biological contexts, particularly in pharmaceutical synthesis and biochemical research .
Common reagents include phosphorus oxychloride for chlorination and sulfuric acid for saponification processes. The primary product of these reactions often serves as an intermediate for further transformations .
The biological activity of 2,6-Dichloro-5-fluoronicotinic acid is notable in its ability to modulate protein-protein interactions. It has been implicated in influencing various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been studied for its role in amyloid assembly mechanisms, showcasing its potential as a biochemical tool .
The compound's mechanism involves binding interactions with biomolecules, acting as either an enzyme inhibitor or activator. Its influence on protein interactions can lead to significant changes in cellular signaling and function.
The synthesis of 2,6-Dichloro-5-fluoronicotinic acid typically involves several methods:
2,6-Dichloro-5-fluoronicotinic acid finds applications primarily in:
The compound's unique properties facilitate its use in developing new therapeutic agents and understanding biochemical pathways .
Studies on 2,6-Dichloro-5-fluoronicotinic acid have revealed its potential to interact with several biomolecules. These interactions can alter enzymatic activities and influence metabolic pathways within cells. Research has focused on its effects on amyloid formation and other protein-related diseases, highlighting its significance in medicinal chemistry and drug design .
Several compounds share structural similarities with 2,6-Dichloro-5-fluoronicotinic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloronicotinic Acid | Contains one chlorine atom | Less halogenated; primarily used as a herbicide |
| 5-Fluoronicotinic Acid | Contains one fluorine atom | Used as an intermediate in pharmaceutical synthesis |
| 3,5-Dichloropyridine | Contains two chlorine atoms | Used in agrochemicals; lacks carboxylic functionality |
| Nicotinic Acid | No halogen substitutions | Naturally occurring compound; important in metabolism |
Each of these compounds exhibits distinct properties that differentiate them from 2,6-Dichloro-5-fluoronicotinic acid while sharing a common pyridine framework. The unique combination of halogen substitutions in 2,6-Dichloro-5-fluoronicotinic acid enhances its reactivity and biological activity compared to these similar compounds .
2,6-Dichloro-5-fluoronicotinic acid represents a highly substituted derivative of nicotinic acid, characterized by the presence of multiple halogen substituents on the pyridine ring system [1]. The compound is officially designated by the Chemical Abstracts Service number 82671-06-5 and possesses the molecular formula C₆H₂Cl₂FNO₂ with a molecular weight of 209.99 grams per mole [2] [3]. The International Union of Pure and Applied Chemistry nomenclature assigns this compound the systematic name 2,6-dichloro-5-fluoropyridine-3-carboxylic acid [1] [4].
The compound's structural complexity is reflected in its comprehensive identification profile, which includes the InChI Key LTDGKGCHRNNCAC-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System representation C1=C(C(=NC(=C1F)Cl)Cl)C(=O)O [1] [5]. This heterocyclic aromatic compound belongs to the PubChem database under the identifier 2733659 and is catalogued with the MDL Number MFCD00799517 [3] [4].
| Property | Value |
|---|---|
| CAS Number | 82671-06-5 [1] |
| Molecular Formula | C₆H₂Cl₂FNO₂ [2] |
| Molecular Weight (g/mol) | 209.99 [4] |
| IUPAC Name | 2,6-dichloro-5-fluoropyridine-3-carboxylic acid [1] |
| InChI Key | LTDGKGCHRNNCAC-UHFFFAOYSA-N [3] |
| SMILES | C1=C(C(=NC(=C1F)Cl)Cl)C(=O)O [5] |
| PubChem CID | 2733659 [3] |
| MDL Number | MFCD00799517 [4] |
The fundamental structure of 2,6-Dichloro-5-fluoronicotinic acid is built upon a pyridine ring system, which constitutes a six-membered aromatic heterocycle containing one nitrogen atom [6] [7]. The pyridine ring adopts a planar configuration with bond angles of approximately 120 degrees, consistent with the sp² hybridization of all ring atoms [8] [9]. This planar geometry is essential for maintaining the aromatic character of the molecule, as it allows for optimal overlap of the p-orbitals that comprise the π-electron system [10].
The aromatic system of the pyridine ring contains six π-electrons distributed across the conjugated system, satisfying Hückel's rule for aromaticity [7] [10]. However, unlike benzene, the electron density in pyridine is not uniformly distributed due to the electronegativity of the nitrogen atom, which creates a permanent dipole moment in the molecule [6]. The nitrogen atom contributes one electron to the π-system while retaining a lone pair in an sp² orbital that lies in the plane of the ring [10].
| Structural Feature | Description |
|---|---|
| Ring System | Six-membered pyridine heterocycle [6] |
| Geometry | Planar with 120° bond angles [8] |
| Hybridization | sp² for all ring atoms [10] |
| π-Electron Count | Six electrons in aromatic system [7] |
| Dipole Moment | Present due to nitrogen electronegativity [6] |
The substitution pattern of 2,6-Dichloro-5-fluoronicotinic acid involves four distinct functional groups positioned strategically around the pyridine ring [1]. At position 2, a chlorine atom is attached, providing significant electron-withdrawing effects through both inductive and resonance mechanisms [11]. The carboxylic acid group occupies position 3, introducing additional electron-withdrawing character and potential for hydrogen bonding interactions [12].
Position 5 bears a fluorine substituent, which exerts the strongest electron-withdrawing inductive effect among the halogens due to fluorine's exceptional electronegativity [11]. Finally, position 6 contains another chlorine atom, creating a symmetrical disubstitution pattern with the chlorine at position 2 [1]. This particular arrangement of substituents results in a highly electron-deficient pyridine ring system, significantly altering the electronic properties compared to unsubstituted nicotinic acid [13] [11].
The cumulative effect of these electron-withdrawing substituents dramatically reduces the electron density of the pyridine ring, making it highly deactivated toward electrophilic aromatic substitution reactions [11]. Conversely, this electron deficiency enhances the compound's susceptibility to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom [11].
| Position | Substituent | Electronic Effect | Mechanism |
|---|---|---|---|
| 2 | Chlorine (-Cl) | Electron-withdrawing | Inductive + Resonance [11] |
| 3 | Carboxylic acid (-COOH) | Electron-withdrawing | Inductive + Resonance [12] |
| 5 | Fluorine (-F) | Electron-withdrawing | Inductive [11] |
| 6 | Chlorine (-Cl) | Electron-withdrawing | Inductive + Resonance [11] |
2,6-Dichloro-5-fluoronicotinic acid manifests as a solid crystalline material at room temperature, typically appearing as a white to yellow to orange powder or crystalline substance [2] [4]. The compound exhibits a melting point range of 151-156°C, indicating good thermal stability under normal conditions [2] [4]. The estimated boiling point of 247°C and predicted density of 1.6207 g/cm³ at 25°C reflect the compound's relatively high molecular weight and compact structure [2].
The compound demonstrates stability under normal storage conditions when kept in a cool, dark environment at temperatures below 15°C [4]. The predicted pKa value of 1.38 ± 0.32 indicates that the carboxylic acid group is significantly more acidic than typical carboxylic acids, due to the electron-withdrawing effects of the halogen substituents [2]. This enhanced acidity facilitates deprotonation under mildly basic conditions, making the compound more water-soluble in its ionized form.
| Property | Value | Reference |
|---|---|---|
| Physical State (20°C) | Solid [4] | [4] |
| Appearance | White to Yellow to Orange powder to crystal [2] | [2] |
| Melting Point (°C) | 151-156 [2] [4] | [2] [4] |
| Boiling Point (°C) | 247 (estimated) [2] | [2] |
| Density (g/cm³) | 1.6207 (estimated) [2] | [2] |
| Predicted pKa | 1.38 ± 0.32 [2] | [2] |
| Storage Temperature | Room temperature (<15°C recommended) [4] | [4] |
| Stability | Stable under normal conditions [14] | [14] |
Computational chemistry calculations provide valuable insights into the molecular properties of 2,6-Dichloro-5-fluoronicotinic acid that are relevant to its biological and chemical behavior [5]. The topological polar surface area of 50.19 Ų indicates moderate polarity, which influences the compound's solubility characteristics and membrane permeability properties [5]. The calculated partition coefficient (LogP) of 2.2257 suggests a moderate lipophilicity, positioning the compound in a favorable range for potential pharmaceutical applications [5].
The molecular architecture includes two hydrogen bond acceptor sites and one hydrogen bond donor, primarily associated with the carboxylic acid functionality [5]. The presence of only one rotatable bond indicates a relatively rigid molecular structure, which can contribute to binding specificity in biological systems [5]. The heavy atom count of eleven reflects the substantial halogen substitution, while the formal charge of zero indicates overall electrical neutrality [5].
These computational parameters collectively suggest that 2,6-Dichloro-5-fluoronicotinic acid possesses physicochemical properties that are compatible with various chemical and biological applications, particularly in synthetic chemistry where the electron-withdrawing substituents can facilitate specific reaction pathways [15].
| Computational Property | Value | Significance |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 50.19 Ų [5] | Moderate polarity |
| Partition Coefficient (LogP) | 2.2257 [5] | Moderate lipophilicity |
| Hydrogen Bond Acceptors | 2 [5] | Limited H-bonding capacity |
| Hydrogen Bond Donors | 1 [5] | Single donor site |
| Rotatable Bonds | 1 [5] | Rigid structure |
| Heavy Atom Count | 11 [5] | High halogen content |
| Formal Charge | 0 [5] | Electrical neutrality |
The electronic structure of 2,6-Dichloro-5-fluoronicotinic acid is fundamentally influenced by the aromatic pyridine core and the extensive halogen substitution pattern [13] [11]. The pyridine ring system maintains its aromatic character through the delocalization of six π-electrons across the conjugated system, despite the significant perturbation caused by the electron-withdrawing substituents [6] [10]. The nitrogen atom contributes one electron to the π-system while maintaining a lone pair in an sp² orbital that lies coplanar with the ring [10].
The multiple halogen substituents create a highly polarized electronic environment within the molecule [11]. The chlorine atoms at positions 2 and 6 exert both inductive and resonance electron-withdrawing effects, while the fluorine at position 5 provides the strongest inductive withdrawal due to its exceptional electronegativity [11]. The carboxylic acid group at position 3 further contributes to the electron-deficient nature of the system through both inductive and resonance effects [12].
The compound possesses the molecular formula C₆H₂Cl₂FNO₂ with a molecular weight of 209.99 grams per mole [1] [2] [3]. The Chemical Abstracts Service has assigned it the registry number 82671-06-5 [1] [2] [3]. The molecular structure consists of a pyridine ring bearing a carboxylic acid group at position 3 (nicotinic acid core), with chlorine atoms substituted at positions 2 and 6, and a fluorine atom at position 5 [1] [2] [3].
The International Union of Pure and Applied Chemistry name for this compound is 2,6-dichloro-5-fluoropyridine-3-carboxylic acid [2] [4]. The compound has been assigned the MDL number MFCD00799517 [1] [2] [3] and demonstrates a complexity rating of 192, indicating a moderately complex molecular structure [5].
At room temperature (20°C), 2,6-Dichloro-5-fluoronicotinic acid exists as a solid crystalline material [3]. The compound typically appears as a white to yellow to orange powder or crystalline material [1] [3] [6]. The variation in color from white to orange likely depends on purity levels, storage conditions, and the presence of trace impurities [1] [3] [6].
The physical form is described as ranging from powder to crystal, with suppliers noting appearances from light yellow to beige fine crystalline powder [1]. The crystalline nature of the compound suggests an ordered molecular arrangement in the solid state, which contributes to its stability and handling characteristics [1] [3] [6].
The melting point of 2,6-Dichloro-5-fluoronicotinic acid has been consistently reported across multiple sources as falling within the range of 151.0 to 156.0°C [1] [2] [3] [6]. More specifically, individual sources report melting points of 152-155°C [1] [4], 153°C [2] [3], and 151.0-156.0°C [3] [7]. This narrow range indicates good consistency in the compound's thermal properties and suggests high purity in commercial samples.
One source reported a slightly higher melting point range of 178-182°C [8], though this appears to be an outlier compared to the majority of reported values. The consensus melting point range of 151-156°C represents the most reliable data for this compound [1] [2] [3] [6].
The boiling point of 2,6-Dichloro-5-fluoronicotinic acid has been estimated at 247°C [1] [4], though this value is noted as a rough estimate rather than an experimentally determined measurement [1]. The estimated nature of this value suggests that direct experimental determination may be challenging due to potential decomposition at elevated temperatures or other technical considerations.
The density of 2,6-Dichloro-5-fluoronicotinic acid has been calculated as 1.6207 grams per cubic centimeter at 25°C [1]. This relatively high density reflects the presence of heavy halogen atoms (chlorine and fluorine) in the molecular structure, which contribute significantly to the overall mass density of the compound.
The compound demonstrates limited solubility in water, being described as "slightly soluble" [8]. This restricted water solubility is typical for halogenated aromatic compounds, where the presence of electron-withdrawing halogen substituents reduces the compound's ability to form hydrogen bonds with water molecules. The carboxylic acid group provides some hydrophilic character, but the overall hydrophobic nature of the halogenated pyridine ring dominates the solubility profile.
In methanol, 2,6-Dichloro-5-fluoronicotinic acid exhibits "very faint turbidity" [7], indicating limited but detectable solubility in this polar protic solvent. The compound's solubility in other organic solvents has not been extensively documented in the available literature, though it is reasonable to expect better solubility in less polar organic solvents compared to water.
The compound exhibits acidic properties due to the presence of the carboxylic acid functional group. The predicted pKa value is 1.38±0.32 [1], indicating that 2,6-Dichloro-5-fluoronicotinic acid is a relatively strong acid. This low pKa value results from the electron-withdrawing effects of the chlorine and fluorine substituents on the pyridine ring, which stabilize the conjugate base through inductive effects.
The strong acidic nature of the compound is further enhanced by the electron-deficient pyridine nitrogen, which contributes additional electron-withdrawing character to the system. This makes the compound considerably more acidic than unsubstituted nicotinic acid.
The compound demonstrates moderate lipophilicity with a LogP (partition coefficient) value of 2.4 [5]. This value indicates that the compound has a moderate preference for lipophilic environments over aqueous phases, which is consistent with its limited water solubility and the presence of halogen substituents that increase the compound's hydrophobic character.
The compound possesses several important molecular descriptors that characterize its physical and chemical behavior:
These descriptors provide insights into the compound's potential for intermolecular interactions and its likely behavior in biological systems.
Several computational methods have been applied to predict additional properties of 2,6-Dichloro-5-fluoronicotinic acid. The compound's molecular complexity has been calculated as 192 [5], indicating a moderately complex structure suitable for various synthetic applications.
The compound exists as a single covalently-bonded unit [5], with no separate ionic or coordination components. This structural simplicity contributes to its stability and predictable chemical behavior.
The absence of extensive spectroscopic data in the literature suggests that detailed characterization studies, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and X-ray crystallography, may represent areas for future research to provide more comprehensive understanding of the compound's physical characteristics.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₂Cl₂FNO₂ | Multiple sources [1] [2] [3] |
| Molecular Weight | 209.99 g/mol | Multiple sources [1] [2] [3] |
| CAS Number | 82671-06-5 | Multiple sources [1] [2] [3] |
| Melting Point | 151.0-156.0°C | TCI America [3], Fisher Scientific [2] |
| Boiling Point | 247°C (estimate) | ChemicalBook [1] |
| Density | 1.6207 g/cm³ | ChemicalBook [1] |
| pKa | 1.38±0.32 (predicted) | ChemicalBook [1] |
| LogP | 2.4 | A2B Chem [5] |
| Water Solubility | Slightly soluble | Herz Pharmaceuticals [8] |
| Appearance | White to yellow to orange powder/crystal | TCI America [3] |
| Storage Temperature | Room temperature (<15°C recommended) | TCI America [3] |
| Stability | Stable under normal conditions | Thermo Fisher Scientific [10] |
Irritant